N-(4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl)-3-(trifluoromethyl)benzamide
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Overview
Description
N-(4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl)-3-(trifluoromethyl)benzamide is a complex organic compound known for its diverse applications in scientific research and industry. This compound features a unique structure combining a benzamide core with a trifluoromethyl group and a sulfamoyl-linked isoxazole ring, which contributes to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl)-3-(trifluoromethyl)benzamide typically involves multiple steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized via a cyclization reaction involving a suitable precursor, such as a β-keto ester and hydroxylamine, under acidic or basic conditions.
Sulfamoylation: The isoxazole derivative is then reacted with a sulfonamide reagent to introduce the sulfamoyl group. This step often requires the use of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the reaction.
Benzamide Formation: The final step involves the coupling of the sulfamoyl isoxazole with a trifluoromethyl-substituted benzoyl chloride under basic conditions, typically using a base like triethylamine to neutralize the hydrochloric acid byproduct.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of robust purification techniques such as recrystallization and chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the isoxazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.
Substitution: The trifluoromethyl group and the benzamide moiety can participate in electrophilic and nucleophilic substitution reactions, respectively.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine-functionalized compounds.
Scientific Research Applications
Chemistry
In chemistry, N-(4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl)-3-(trifluoromethyl)benzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.
Biology
The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties. Researchers investigate its interactions with biological targets to understand its mechanism of action and therapeutic potential.
Medicine
In medicine, this compound is explored for its potential as a drug candidate. Its ability to interact with specific molecular targets makes it a promising candidate for the development of new pharmaceuticals.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it valuable in the development of advanced materials with specific functionalities.
Mechanism of Action
The mechanism of action of N-(4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl)-3-(trifluoromethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances its binding affinity and stability, while the sulfamoyl and isoxazole moieties contribute to its overall biological activity. The compound may inhibit or activate specific pathways, leading to its observed effects in biological systems.
Comparison with Similar Compounds
Similar Compounds
N-(4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl)-3-(trifluoromethyl)benzamide: This compound is unique due to its specific combination of functional groups.
N-(4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl)-3-(chloromethyl)benzamide: Similar structure but with a chloromethyl group instead of trifluoromethyl.
N-(4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl)-3-(methyl)benzamide: Contains a methyl group instead of trifluoromethyl.
Uniqueness
The presence of the trifluoromethyl group in this compound imparts unique chemical and biological properties, such as increased lipophilicity and metabolic stability, distinguishing it from other similar compounds.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
N-[4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl]-3-(trifluoromethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14F3N3O4S/c1-11-9-16(23-28-11)24-29(26,27)15-7-5-14(6-8-15)22-17(25)12-3-2-4-13(10-12)18(19,20)21/h2-10H,1H3,(H,22,25)(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEJIXUMZBRAPKG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14F3N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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